
7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol is a synthetic organic compound with the molecular formula C8H8ClF5O3
Méthodes De Préparation
The synthesis of 7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by the introduction of hydroxyl and carbonyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce halogenated functional groups.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol include:
6-[chloro(difluoro)methyl]-7,7,7-trifluoro-6-hydroxyheptane-2,4-dione: Shares similar halogenation patterns and functional groups.
7-Chloro-7,7-difluoro-6-hydroxy-2-methyl-6-(trifluoromethyl)-2-hepten-4-one:
Propriétés
Numéro CAS |
101517-11-7 |
|---|---|
Formule moléculaire |
C8H8ClF5O3 |
Poids moléculaire |
282.59 g/mol |
Nom IUPAC |
6-[chloro(difluoro)methyl]-7,7,7-trifluoro-6-hydroxyheptane-2,4-dione |
InChI |
InChI=1S/C8H8ClF5O3/c1-4(15)2-5(16)3-6(17,7(9,10)11)8(12,13)14/h17H,2-3H2,1H3 |
Clé InChI |
RPPNTTQJCLRAMM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)CC(C(F)(F)F)(C(F)(F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


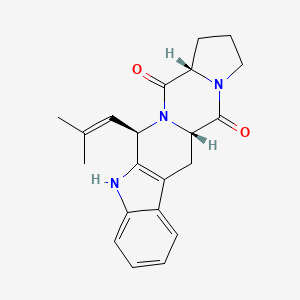

![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)
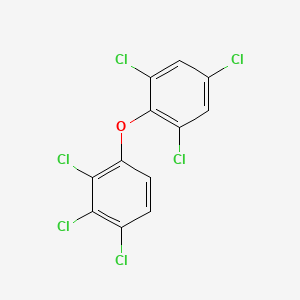
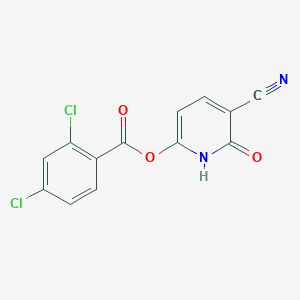
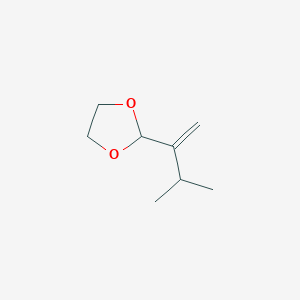
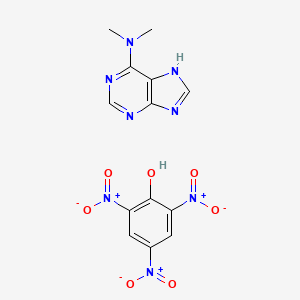
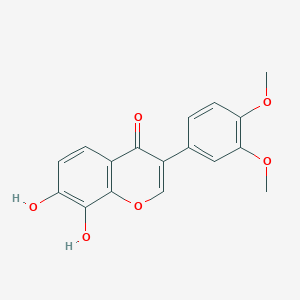
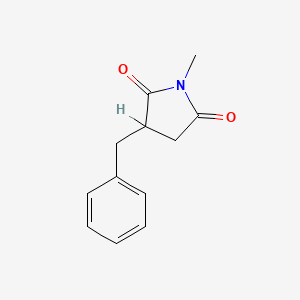
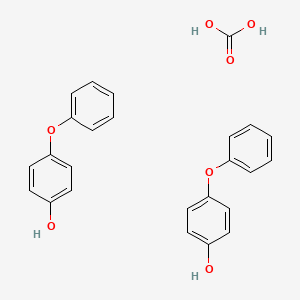
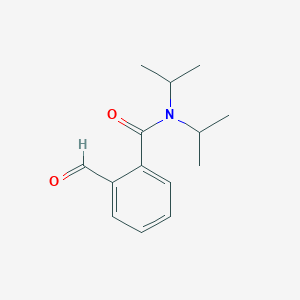
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)


